6-Chloro-8-methyl-3-phenyl-2-quinolinol

Catalog No.
S12296867
CAS No.
1031928-31-0
M.F
C16H12ClNO
M. Wt
269.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-8-methyl-3-phenyl-2-quinolinol

CAS Number

1031928-31-0

Product Name

6-Chloro-8-methyl-3-phenyl-2-quinolinol

IUPAC Name

6-chloro-8-methyl-3-phenyl-1H-quinolin-2-one

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

InChI

InChI=1S/C16H12ClNO/c1-10-7-13(17)8-12-9-14(16(19)18-15(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)

InChI Key

WQLBWPGDBCBFKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C(=C2)C3=CC=CC=C3)Cl

6-Chloro-8-methyl-3-phenyl-2-quinolinol is a heterocyclic compound characterized by its unique quinoline structure. Its molecular formula is C16H12ClNC_{16}H_{12}ClN with a molecular weight of approximately 269.73 g/mol. This compound features a chloro group at the sixth position, a methyl group at the eighth position, and a phenyl group at the third position of the quinoline ring, contributing to its distinct chemical properties and potential biological activities. The compound is also known for its ability to form various derivatives through

  • Oxidation: This compound can undergo oxidation reactions facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, potentially yielding quinolinone derivatives.
  • Reduction: It can be reduced using common reducing agents like lithium aluminum hydride or sodium borohydride, resulting in dihydroquinoline compounds.
  • Substitution Reactions: The compound can engage in halogenation, nitration, and sulfonation reactions, utilizing reagents such as chlorine, nitric acid, and sulfuric acid, respectively. The products formed depend on the specific conditions and reagents used during these reactions .

The biological activity of 6-chloro-8-methyl-3-phenyl-2-quinolinol has been of interest in various fields of research. Compounds within the quinoline family are often studied for their potential therapeutic effects, including:

  • Antimicrobial Activity: Quinoline derivatives have shown promise as antimicrobial agents against various pathogens.
  • Anticancer Properties: Some studies suggest that quinoline compounds may exhibit cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, contributing to its potential use in drug development targeting specific biological pathways .

The synthesis of 6-chloro-8-methyl-3-phenyl-2-quinolinol can be achieved through several methods:

  • Cyclization Reactions: Common synthetic routes include cyclization of appropriate precursors under controlled conditions. Methods such as the Gould-Jacob synthesis and Friedländer synthesis are frequently employed to construct the quinoline scaffold.
  • Betti Reaction: This method involves coupling aromatic amines with aldehydes and 8-hydroxyquinoline derivatives, allowing for the formation of diverse analogs with varying biological activities.
  • Reflux Conditions: Refluxing mixtures of starting materials in solvents like ethanol or DMSO can facilitate the desired transformations to yield the target compound .

6-Chloro-8-methyl-3-phenyl-2-quinolinol has several applications across different fields:

  • Medicinal Chemistry: Due to its biological activity, this compound serves as a lead structure for developing new pharmaceuticals targeting infectious diseases and cancer.
  • Chemical Research: It is used in synthetic organic chemistry for creating complex molecules through various chemical transformations.
  • Material Science: The compound's unique properties may also find applications in developing advanced materials .

Interaction studies involving 6-chloro-8-methyl-3-phenyl-2-quinolinol focus on its binding affinity with metal ions and its role as a chelator. Quinoline derivatives are known for their ability to form stable complexes with transition metals, which can enhance their biological activity. Studies have indicated that this compound may exhibit improved metal chelation properties compared to simpler analogs, making it valuable in therapeutic contexts where metal ion regulation is crucial .

Several compounds share structural similarities with 6-chloro-8-methyl-3-phenyl-2-quinolinol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-8-methyl-3-phenyl-2-quinolinolSimilar quinoline structure with different substitutionExhibits distinct biological activities
7-Chloro-8-methyl-3-phenyquinolinDifferent substitution pattern at position 7Unique reactivity profile
4-HydroxyquinolineLacks chlorine substitution but retains quinoline coreKnown for strong metal chelation properties

The uniqueness of 6-chloro-8-methyl-3-phenyl-2-quinolinol lies in its specific substitution pattern that imparts unique chemical reactivity and biological properties compared to these similar compounds .

The 6-Chloro-8-methyl-3-phenyl-2-quinolinol scaffold demonstrates robust metal chelation capabilities through its characteristic N,O-donor system inherent to the quinolinol framework. The hydroxyl group at position 2 and the quinoline nitrogen form a bidentate chelating system that exhibits distinct binding preferences across different metal ions [1] [2].

The metal binding affinity follows the established Irving-Williams series, with copper(II) demonstrating the highest binding affinity, followed by iron(III), zinc(II), nickel(II), cobalt(II), and manganese(II) [3] [4]. This hierarchical binding pattern is fundamentally governed by the metal ions' charge density and electronic configuration, which influences both the thermodynamic stability and kinetic accessibility of the resulting complexes.

Copper(II) complexes form through rapid bidentate N,O-coordination, with formation rate constants exceeding 10⁴ M⁻¹s⁻¹ [5] [6]. The planar geometry of the quinolinol ligand facilitates optimal orbital overlap with copper's d⁹ electronic configuration, resulting in square planar or tetragonally distorted octahedral complexes. Electron paramagnetic resonance spectroscopy reveals characteristic g-values around 2.11-2.15, consistent with N,O-bidentate coordination mode [7].

Iron(III) chelation exhibits more complex behavior, forming mono, bis, and tris complexes depending on stoichiometric conditions and solution pH [4]. The formation kinetics are moderately fast, with rate constants in the range of 10²-10³ M⁻¹s⁻¹. The iron mobilization process from biological iron stores such as ferritin and hemosiderin follows a biphasic pattern, with outer shell iron being more readily accessible than core iron deposits [4].

Table 1. Metal Chelation Dynamics and Binding Affinities

Metal IonBinding Affinity OrderCoordination ModeFormation Rate (M⁻¹s⁻¹)pKa Effect
Cu(II)1Bidentate N,O-Fast (>10⁴)Enhanced at lower pKa
Fe(III)2Mono/Bis/Tris complexesModerate (10²-10³)pH dependent
Zn(II)3Mono/Bis complexesModerate (10²-10³)pH dependent
Ni(II)4Mono/Bis complexesSlow (<10²)pH dependent
Co(II)5OctahedralSlow (<10²)pH dependent
Mn(II)6PolymericVery slowpH dependent

The redox modulation capacity of the quinolinol-metal complexes plays a crucial role in their biological activity. Copper and iron complexes demonstrate significant redox cycling capability, generating reactive oxygen species through Fenton-like reactions [8] [7]. This redox activity is particularly pronounced in multidrug-resistant cancer cells, where the increased intracellular copper and iron concentrations amplify the cytotoxic effects through oxidative stress mechanisms.

The quinolinol ligand's electron-withdrawing chlorine substituent at position 6 and electron-donating methyl group at position 8 create a tuned electronic environment that modulates both metal binding affinity and redox potential [2] [3]. The phenyl group at position 3 provides additional π-π stacking interactions that stabilize the metal complexes in biological environments.

Enzyme Inhibition Kinetics: Acetylcholinesterase and Butyrylcholinesterase Targets

The quinolinol scaffold exhibits potent inhibitory activity against cholinesterase enzymes, with distinct mechanistic profiles for acetylcholinesterase and butyrylcholinesterase [9] [10] [11]. These enzymes represent critical therapeutic targets for neurodegenerative diseases, particularly Alzheimer's disease, where cholinergic dysfunction plays a central pathophysiological role.

Acetylcholinesterase inhibition by quinolinol derivatives demonstrates both competitive and non-competitive mechanisms, depending on the specific structural modifications [11] [12]. The inhibition constants range from 5.51 to 155.22 nanomolar, indicating exceptionally high potency [9]. The dual binding mode reflects the compound's ability to interact with both the catalytic active site and the peripheral anionic site of the enzyme.

The competitive inhibition mechanism involves direct binding to the enzyme's active site, where the quinolinol structure mimics the natural substrate acetylcholine [13]. The quinoline nitrogen forms electrostatic interactions with the anionic site residues, while the hydroxyl group participates in hydrogen bonding with catalytic triad components. The chlorine substituent enhances binding affinity through halogen bonding interactions with active site residues.

Butyrylcholinesterase exhibits remarkable selectivity for quinolinol inhibitors, with IC₅₀ values ranging from 0.001 to 50 nanomolar [10] [14]. The peripheral anionic site of butyrylcholinesterase demonstrates high affinity for the quinolinol scaffold, with selectivity indices exceeding 666,000-fold over acetylcholinesterase for optimized derivatives [14]. This exceptional selectivity arises from structural differences in the enzyme active sites, particularly the larger binding pocket and distinct amino acid composition in butyrylcholinesterase.

Table 2. Enzyme Inhibition Kinetic Parameters

Enzyme TargetIC₅₀ Range (μM)Inhibition TypeKi Value (μM)Binding Site
Acetylcholinesterase (AChE)5.51-155.22 nMCompetitive/Non-competitive0.05-1.55Active site/Allosteric
Butyrylcholinesterase (BuChE)0.001-50 nMHighly selective0.001-0.05Peripheral anionic site
Matrix Metalloproteinase-23.2-6.2 μMCompetitive3.2-6.2Zinc coordination
Human Glyoxalase 110-50 μMMetal-dependent10-50Metal center
Carbonic Anhydrase II46.04-976.93 nMActive site binding0.046-0.977Zinc coordination

The kinetic analysis reveals that quinolinol inhibitors demonstrate time-dependent inhibition characteristics, suggesting slow-binding or irreversible mechanisms [15]. The association rate constants for enzyme-inhibitor complex formation are typically in the range of 10⁵-10⁶ M⁻¹s⁻¹, while dissociation rate constants are significantly slower, ranging from 10⁻³ to 10⁻⁵ s⁻¹. This kinetic profile contributes to the prolonged duration of enzyme inhibition observed in biological systems.

The structure-activity relationships reveal that electron-withdrawing substituents on the quinoline ring enhance acetylcholinesterase inhibition, while electron-donating groups improve butyrylcholinesterase selectivity [11]. The phenyl substitution at position 3 provides crucial π-π stacking interactions with aromatic residues in the enzyme binding sites, while the methyl group at position 8 contributes to hydrophobic binding affinity.

Protein-Ligand Binding Studies with Botulinum Neurotoxin

The interaction between quinolinol derivatives and botulinum neurotoxin represents a critical mechanism for therapeutic intervention against this highly toxic protein [16] [17] [18]. Botulinum neurotoxin type A light chain serves as the primary metalloprotease target, where quinolinol compounds demonstrate potent inhibitory activity through multiple binding mechanisms.

The quinolinol scaffold binds to botulinum neurotoxin light chain with nanomolar to micromolar affinity, exhibiting apparent dissociation constants ranging from 0.02 to 2.33 micromolar [16] [18]. The binding mechanism involves both zinc coordination and hydrophobic interactions within the enzyme's active site pocket. The quinoline nitrogen and hydroxyl oxygen atoms coordinate with the catalytic zinc ion, while the aromatic ring systems engage in π-π stacking interactions with hydrophobic residues.

Competitive inhibition studies demonstrate that quinolinol binding is mutually exclusive with substrate binding, indicating direct active site occupation [18] [13]. The inhibition constants range from 1.84 to 6.2 micromolar, with the most potent derivatives showing submicromolar activity. The competitive mechanism suggests that quinolinol derivatives function as active site-directed inhibitors rather than allosteric modulators.

Table 3. Protein-Ligand Binding Thermodynamic Parameters

Protein TargetBinding Constant (M⁻¹)Binding ModePrimary InteractionsThermodynamic Driver
Bovine Serum Albumin10⁴HydrophobicPhe550, Leu531, Leu574Hydrophobic forces
Human Lysozyme10³-10⁴Covalent/Non-covalentAsp119, Trp62π-π stacking, H-bonds
DNA Gyrase10⁵-10⁶IntercalationBase pair stackingπ-π stacking
Topoisomerase IV10⁵-10⁶IntercalationBase pair stackingπ-π stacking
HCV NS5B Polymerase10⁴-10⁵AllostericCYS366, ASN411H-bonds, π-interactions

The molecular docking studies reveal that quinolinol derivatives adopt specific binding conformations within the botulinum neurotoxin active site [16] [17]. The compound's planar structure facilitates optimal positioning for zinc coordination, while the substituent groups provide additional binding interactions with surrounding amino acid residues. The chlorine atom at position 6 forms halogen bonds with electronegative residues, while the phenyl group at position 3 occupies hydrophobic pockets within the binding site.

Thermodynamic analysis indicates that the binding process is entropy-driven, with favorable changes in both enthalpy and entropy contributing to the overall binding affinity [15]. The negative enthalpy changes reflect favorable intermolecular interactions, while positive entropy changes suggest conformational flexibility gains upon binding. This thermodynamic profile is consistent with induced-fit binding mechanisms commonly observed in protein-ligand interactions.

The binding kinetics demonstrate biphasic association patterns, with rapid initial binding followed by slower conformational adjustments [16]. The initial binding phase exhibits second-order rate constants of approximately 76.7 M⁻¹s⁻¹, which is unusually slow for small molecule-protein interactions. This slow association rate suggests that the binding process involves conformational changes in either the protein or ligand structure.

Disruption of Viral Replication Cycle Components

Quinolinol derivatives demonstrate broad-spectrum antiviral activity through multiple mechanisms targeting different stages of viral replication cycles [19] [20] [21]. The compounds exhibit particular potency against RNA viruses, including coronaviruses, enteroviruses, and flaviviruses, with effective concentrations ranging from 0.05 to 10 micromolar.

The primary antiviral mechanism involves inhibition of viral RNA-dependent RNA polymerases, critical enzymes responsible for viral genome replication [20] [21]. Quinoline derivatives demonstrate potent inhibition of SARS-CoV-2 RNA-dependent RNA polymerase with EC₅₀ values between 0.05 and 0.10 micromolar [20]. The inhibition mechanism involves allosteric binding to polymerase subunits, disrupting the enzyme's catalytic activity without directly competing with nucleotide substrates.

Enterovirus D68 represents another significant target, where quinolinol compounds interact with the VP1 capsid protein [19]. The binding occurs within hydrophobic pockets of the VP1 structure, preventing proper capsid assembly and viral particle maturation. This mechanism demonstrates cross-strain activity against multiple enterovirus variants, indicating conservation of the binding site across viral genotypes.

Table 4. Viral Replication Cycle Disruption Mechanisms

Viral TargetEC₅₀ Range (μM)MechanismBinding SiteResistance Profile
SARS-CoV-2 RdRp0.05-0.10RNA synthesis inhibitionActive siteLow resistance
EV-D68 VP10.05-0.10Capsid protein bindingVP1 hydrophobic pocketCross-strain activity
HIV Reverse Transcriptase1-10Allosteric inhibitionAllosteric siteModerate resistance
Zika Virus Replication0.5-5Autophagy disruptionMultiple targetsBroad spectrum
HCV NS5B Polymerase1-5Polymerase inhibitionAllosteric siteLow resistance

The antiviral activity against Zika virus involves a unique mechanism of autophagy inhibition [22]. Quinolinol compounds disrupt the autophagy pathway that many RNA viruses exploit for replication enhancement. The compounds increase autophagosome accumulation while preventing lysosomal fusion, effectively blocking viral protein synthesis and assembly processes. This mechanism demonstrates broad-spectrum activity against multiple RNA virus families.

Hepatitis C virus NS5B polymerase represents another critical target, where quinolinol derivatives bind to allosteric sites remote from the active site [23]. The allosteric binding induces conformational changes that reduce polymerase activity without direct competition with natural substrates. The binding involves hydrogen bonding interactions with CYS366 and ASN411 residues, along with π-π interactions with aromatic residues in the binding pocket.

The molecular docking studies reveal that quinolinol derivatives adopt specific binding conformations that optimize interactions with viral protein targets [19] [21]. The planar quinoline structure facilitates π-π stacking interactions with aromatic amino acids, while the hydroxyl group forms hydrogen bonds with polar residues. The chlorine substituent provides additional binding affinity through halogen bonding interactions.

Resistance development studies indicate that quinolinol derivatives maintain activity against drug-resistant viral variants [21]. The compounds demonstrate retained potency against nirmatrelvir-resistant SARS-CoV-2 mutants, suggesting distinct binding sites and mechanisms compared to existing antiviral agents. This resistance profile indicates potential utility as second-line therapeutic agents or combination therapy components.

XLogP3

4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

269.0607417 g/mol

Monoisotopic Mass

269.0607417 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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